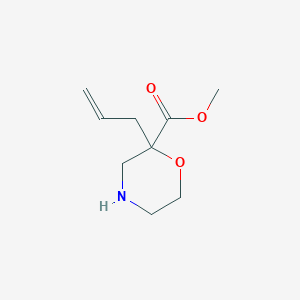

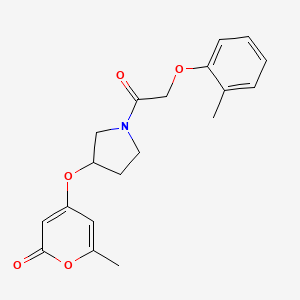

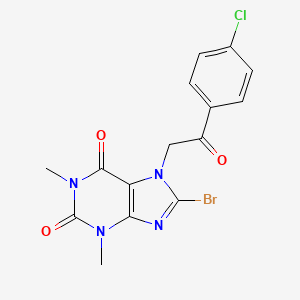

![molecular formula C19H12BrF3N4OS B2543438 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223912-18-2](/img/structure/B2543438.png)

7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this class can exhibit a range of activities, including anticonvulsant, cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from phenylacetonitriles or esters of oxalamic acid. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound , involves condensation with 2-chloro-3-hydrazinopyrazine followed by conversion to the target compounds using methylamine or ammonia . Another approach for synthesizing 3,7-disubstituted derivatives includes the reaction of 3-hydrazinopyrazin-2-ones with carbonic acids activated by carbonyldiimidazole (CDI), followed by cyclization in anhydrous DMFA .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is characterized by the presence of a triazolopyrazine ring system. This system is a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity . The structure of these compounds is confirmed by spectral data, including 1H NMR spectroscopy, which reveals the presence of characteristic proton signals .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is versatile and can be modified to target various biological receptors. For example, substituents on the 2-phenyl ring and at position 6 can be varied to target the human A2A adenosine receptor subtype, demonstrating the scaffold's adaptability in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their substituents. For example, the introduction of fluorine atoms can affect the potency and selectivity of the compounds as pharmaceutical agents . The quantification of similar substances, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been achieved using nonaqueous potentiometric titration, indicating the importance of accurate measurement techniques in the development of pharmaceutical agents .

Scientific Research Applications

Triazoles in Medicinal Chemistry

The 1,2,4-triazole derivatives have been recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds have been explored for their potential uses in treating various diseases due to their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). The modification and evaluation of triazole derivatives continue to be a promising direction for pharmaceutical research.

Applications in Optoelectronics

Notably, quinazolines and pyrimidines, which are related heterocyclic compounds, have been used extensively in optoelectronic materials. This highlights the versatility of triazole-containing compounds in fields beyond medicinal chemistry, demonstrating their potential in the development of luminescent elements, photoelectric conversion elements, and image sensors (G. Lipunova et al., 2018). This underscores the broader applicability of triazole derivatives in scientific research and technology development.

Biological Activities

Research on 1,2,4-triazole derivatives has uncovered a range of biological activities, including actions against bacterial and fungal pathogens. These activities are critical for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021). Additionally, the exploration of triazole-containing hybrids for their antibacterial and anti-inflammatory properties further highlights the therapeutic potential of these compounds (Kamalneet Kaur et al., 2015).

properties

IUPAC Name |

7-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3N4OS/c20-14-4-6-15(7-5-14)26-8-9-27-16(17(26)28)24-25-18(27)29-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOCOTJUAOAMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

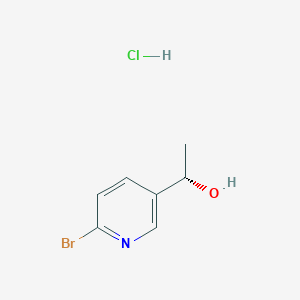

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

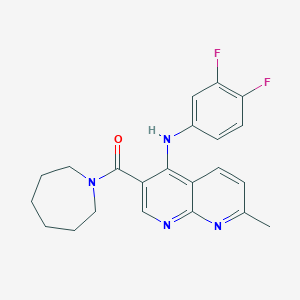

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

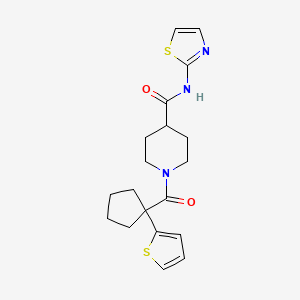

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)